An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-5-one: A Structurally Unique Scaffold for Drug Discovery
An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-5-one: A Structurally Unique Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of structures that can effectively address these needs. Among these, 6-Azaspiro[2.5]octan-5-one stands out as a unique heterocyclic compound featuring a cyclopropane ring fused to a piperidinone (a six-membered lactam) core. This rigid, spirocyclic framework holds significant potential for the development of new therapeutic agents by enabling precise spatial orientation of functional groups and offering a distinct departure from the "flat" structures that often dominate drug candidate pipelines. This technical guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic pathway, and potential applications of 6-Azaspiro[2.5]octan-5-one, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and Identification
6-Azaspiro[2.5]octan-5-one is a heterocyclic organic compound with a spirocyclic framework. The structure consists of a cyclopropane ring and a piperidin-2-one ring sharing a single carbon atom (the spiro center).
Systematic IUPAC Name: 6-Azaspiro[2.5]octan-5-one
Key Identifiers:
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CAS Number: 1215111-75-3[1]
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Molecular Formula: C₇H₁₁NO[1]
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Molecular Weight: 125.17 g/mol [2]
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Canonical SMILES: C1CC12CC(=O)NCC2[1]
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InChI Key: DUYLKMKIJRQQFH-UHFFFAOYSA-N[1]
The rigid nature of the spirocyclic system in 6-Azaspiro[2.5]octan-5-one provides a well-defined three-dimensional geometry, which is a highly desirable feature in the design of selective ligands for biological targets.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 6-Azaspiro[2.5]octan-5-one is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure and data from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [2] |
| Appearance | Solid (predicted) | [1] |
| Storage Temperature | 2-8°C | [2] |
| SMILES | O=C(NCC1)CC21CC2 | [2] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 6-Azaspiro[2.5]octan-5-one are not readily found in published literature. However, based on the analysis of related structures, the following characteristic spectral features can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. The protons on the cyclopropane ring would likely appear as a set of multiplets in the upfield region (approx. 0.5-1.5 ppm). The methylene protons adjacent to the carbonyl group and the nitrogen atom in the piperidinone ring would resonate in the downfield region (approx. 2.0-3.5 ppm). The N-H proton would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The spiro carbon would be a quaternary carbon with a characteristic chemical shift. The carbonyl carbon would appear significantly downfield (approx. 170-180 ppm). The carbons of the cyclopropane ring would be found in the upfield region.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactam carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration should be observable as a band around 3200-3400 cm⁻¹. C-H stretching vibrations from the aliphatic rings would be present in the 2850-3000 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125.0841, corresponding to the exact mass of C₇H₁₁NO. Fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements.
Synthesis of 6-Azaspiro[2.5]octan-5-one: A Proposed Protocol
Rationale for the Proposed Synthetic Strategy
The chosen strategy leverages the robust and well-documented rhodium-catalyzed cyclopropanation of alkenes with diazo compounds to construct the key spiro[2.5]octane framework. This method offers a high degree of control and efficiency. Subsequent steps involve standard organic transformations to introduce the lactam functionality.
Proposed Synthetic Workflow
Figure 1. Proposed synthetic workflow for 6-Azaspiro[2.5]octan-5-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF), add a Wittig reagent such as methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at low temperature to generate N-Boc-4-methylenepiperidine.
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Purify the resulting alkene.
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In a separate flask, dissolve the N-Boc-4-methylenepiperidine in a suitable solvent (e.g., dichloromethane).
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Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄).
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Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Purify the crude product by column chromatography to yield the desired spiro-cyclopropane ester.
Causality Behind Experimental Choices: The use of a Boc protecting group for the nitrogen is crucial to prevent side reactions and to allow for its clean removal in a later step. Rhodium(II) acetate is a highly effective catalyst for cyclopropanation reactions with diazo compounds, providing good yields and stereoselectivity.
Step 2: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate
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Dissolve the spiro-cyclopropane ester in a mixture of THF and water.
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Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid into an organic solvent.
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After removal of the solvent, heat the crude carboxylic acid to induce decarboxylation, affording the Boc-protected 6-azaspiro[2.5]octane.
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Purify the product by column chromatography.
Causality Behind Experimental Choices: Saponification with LiOH is a standard and reliable method for ester hydrolysis. Thermal decarboxylation of the resulting β-keto acid (in equilibrium with its enol form) is a common and effective method.
Step 3: Synthesis of 6-Azaspiro[2.5]octan-5-one
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Dissolve the Boc-protected 6-azaspiro[2.5]octane in dichloromethane.
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.
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Neutralize the reaction mixture and isolate the free amine, 6-azaspiro[2.5]octane.
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Dissolve the amine in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).
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Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and an excess of sodium periodate (NaIO₄).
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Stir the reaction at room temperature until the oxidation is complete.
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Purify the final product, 6-Azaspiro[2.5]octan-5-one, by column chromatography.
Causality Behind Experimental Choices: TFA is a standard reagent for the clean and efficient removal of Boc protecting groups. The RuCl₃/NaIO₄ system is a powerful oxidizing agent capable of converting a secondary amine within a cyclic system to the corresponding lactam.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 6-Azaspiro[2.5]octan-5-one make it an attractive scaffold for medicinal chemistry applications.
A Rigid Scaffold for Exploring Chemical Space
The conformational rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. This rigidity also allows for the precise positioning of substituents, enabling a more detailed exploration of the structure-activity relationship (SAR) of a compound series.
Bioisosteric Replacement
The 6-azaspiro[2.5]octan-5-one core can be used as a bioisosteric replacement for other cyclic systems, such as piperidine or cyclohexane rings, which are prevalent in many known drugs. This can lead to improved physicochemical properties, such as solubility and metabolic stability, and potentially new intellectual property.
Potential Therapeutic Areas
While specific biological activities of 6-Azaspiro[2.5]octan-5-one are not yet widely reported, related azaspirocyclic compounds have shown promise in a variety of therapeutic areas, including:
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Central Nervous System (CNS) Disorders: The rigid framework is well-suited for the design of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.
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Oncology: The unique 3D shape can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.[3][4]
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Infectious Diseases: Azaspirocyclic scaffolds have been investigated for the development of novel antibacterial and antiviral agents.
The lactam functionality in 6-Azaspiro[2.5]octan-5-one also provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening.
Figure 2. Key advantages of the 6-Azaspiro[2.5]octan-5-one scaffold in drug discovery.
Conclusion
6-Azaspiro[2.5]octan-5-one represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its rigid, three-dimensional structure offers a valuable starting point for the design of novel therapeutic agents with improved potency, selectivity, and physicochemical properties. While detailed experimental data remains limited, this technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Further research into the synthesis and biological evaluation of derivatives of 6-Azaspiro[2.5]octan-5-one is warranted and is likely to yield exciting new discoveries in medicinal chemistry.
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